molecular formula C17H22BrN3O3 B1653774 tert-Butyl 4-(6-bromo-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate CAS No. 1951440-97-3

tert-Butyl 4-(6-bromo-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate

Cat. No.: B1653774
CAS No.: 1951440-97-3
M. Wt: 396.3
InChI Key: UQSBDLJHHQFQDY-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(6-bromo-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate: is a chemical compound with a complex structure, characterized by a bromine atom and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the bromination of the corresponding benzimidazole derivative. The reaction conditions often require the use of strong brominating agents, such as N-bromosuccinimide (NBS), under controlled temperatures to ensure selective bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Generation of substituted benzimidazoles or piperidines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a tool for studying enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.

Industry: In the chemical industry, it is utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidine ring play crucial roles in these interactions, influencing the binding affinity and specificity of the compound.

Molecular Targets and Pathways:

  • Enzymes: Inhibition of specific enzymes involved in metabolic pathways.

  • Receptors: Binding to receptors that regulate cellular signaling processes.

Comparison with Similar Compounds

  • Tert-Butyl 4-(6-fluoro-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate

  • Tert-Butyl 4-(6-chloro-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate

Uniqueness: The presence of the bromine atom in tert-Butyl 4-(6-bromo-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate distinguishes it from its fluorine and chlorine analogs, affecting its reactivity and biological activity.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

tert-butyl 4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrN3O3/c1-17(2,3)24-16(23)20-8-6-12(7-9-20)21-14-5-4-11(18)10-13(14)19-15(21)22/h4-5,10,12H,6-9H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSBDLJHHQFQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C3=C(C=C(C=C3)Br)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301110875
Record name 1-Piperidinecarboxylic acid, 4-(5-bromo-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301110875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951440-97-3
Record name 1-Piperidinecarboxylic acid, 4-(5-bromo-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951440-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-(5-bromo-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301110875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-(6-bromo-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate
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tert-Butyl 4-(6-bromo-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate
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tert-Butyl 4-(6-bromo-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate
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tert-Butyl 4-(6-bromo-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate
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tert-Butyl 4-(6-bromo-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate
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tert-Butyl 4-(6-bromo-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate

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